Sanggenon D
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sanggenon D is a naturally occurring compound found in the root bark of the mulberry tree (Morus alba L.). It belongs to the class of Diels-Alder-type adducts and is known for its antioxidant properties. This compound has been studied for its potential therapeutic effects, including anti-tumor, anti-inflammatory, and cytoprotective activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of Sanggenon D is not well-documented, likely due to its natural abundance in the root bark of the mulberry tree. Extraction and purification from natural sources remain the primary methods for obtaining this compound.
Chemical Reactions Analysis
Types of Reactions
Sanggenon D undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: Substitution reactions can occur at specific sites on the molecule, leading to the formation of derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
Scientific Research Applications
Chemistry: Sanggenon D is used as a model compound in studies of Diels-Alder reactions and antioxidant mechanisms.
Biology: It has shown cytoprotective effects against oxidative stress in mesenchymal stem cells.
Medicine: This compound exhibits anti-tumor activity against various cancer cell lines, including human liver cancer cells (HEPG2) and mouse melanoma cells (B16F0 and B16F10). It also has anti-inflammatory properties.
Industry: Its antioxidant properties make it a potential candidate for use in food preservation and cosmetic formulations.
Mechanism of Action
The mechanism of action of Sanggenon D involves multiple pathways:
Comparison with Similar Compounds
Sanggenon D is structurally similar to other Diels-Alder-type adducts, such as Sanggenon C. Both compounds exhibit antioxidant and cytoprotective activities, but they differ in their specific bioactivities:
Sanggenon C: More active in multi-pathway-based radical-scavenging, Fe2±binding, and cytoprotection aspects.
This compound: Possesses higher electron transfer-based antioxidant activity.
Other similar compounds include kuwanon C, which also exhibits anti-tumor activity by inducing apoptosis in cancer cells .
Properties
Molecular Formula |
C40H36O12 |
---|---|
Molecular Weight |
708.7 g/mol |
IUPAC Name |
2-[(1S,5R,6S)-6-(2,4-dihydroxybenzoyl)-5-(2,4-dihydroxyphenyl)-3-methylcyclohex-2-en-1-yl]-1,3,5a,8-tetrahydroxy-10a-(3-methylbut-2-enyl)-[1]benzofuro[3,2-b]chromen-11-one |
InChI |
InChI=1S/C40H36O12/c1-18(2)10-11-39-38(49)35-32(52-40(39,50)27-9-6-22(43)16-31(27)51-39)17-30(46)34(37(35)48)26-13-19(3)12-25(23-7-4-20(41)14-28(23)44)33(26)36(47)24-8-5-21(42)15-29(24)45/h4-10,13-17,25-26,33,41-46,48,50H,11-12H2,1-3H3/t25-,26-,33-,39?,40?/m0/s1 |
InChI Key |
SUOXGDJCEWTZIZ-HCEROAJISA-N |
SMILES |
CC1=CC(C(C(C1)C2=C(C=C(C=C2)O)O)C(=O)C3=C(C=C(C=C3)O)O)C4=C(C5=C(C=C4O)OC6(C7=C(C=C(C=C7)O)OC6(C5=O)CC=C(C)C)O)O |
Isomeric SMILES |
CC1=C[C@@H]([C@H]([C@@H](C1)C2=C(C=C(C=C2)O)O)C(=O)C3=C(C=C(C=C3)O)O)C4=C(C5=C(C=C4O)OC6(C7=C(C=C(C=C7)O)OC6(C5=O)CC=C(C)C)O)O |
Canonical SMILES |
CC1=CC(C(C(C1)C2=C(C=C(C=C2)O)O)C(=O)C3=C(C=C(C=C3)O)O)C4=C(C5=C(C=C4O)OC6(C7=C(C=C(C=C7)O)OC6(C5=O)CC=C(C)C)O)O |
Synonyms |
sanggenon D |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.